4-[(4-Piperidinylmethyl)sulfonyl]-morpholine
Description
4-[(4-Piperidinylmethyl)sulfonyl]-morpholine (CAS: 71173-07-4) is a heterocyclic compound featuring a morpholine ring linked via a sulfonyl group to a piperidinylmethyl moiety. Its molecular formula is C₉H₁₈N₂O₃S (molecular weight: 258.31 g/mol). This compound is structurally distinct from simpler morpholine derivatives due to its hybrid architecture, combining features of both piperidine and morpholine—key scaffolds in medicinal chemistry for their pharmacokinetic properties .
Properties
IUPAC Name |
4-(piperidin-4-ylmethylsulfonyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c13-16(14,12-5-7-15-8-6-12)9-10-1-3-11-4-2-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHROPIVSDNVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (4-Piperidinylmethyl)sulfonyl Chloride
The sulfonyl chloride intermediate is synthesized through sequential oxidation and chlorination steps:
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Thiol Formation : 4-Piperidinylmethanol is converted to 4-piperidinylmethanethiol via mesylation (using methanesulfonyl chloride) followed by nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 50°C for 6 hours.
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Oxidation to Sulfonic Acid : The thiol is oxidized to 4-piperidinylmethanesulfonic acid using hydrogen peroxide (30%) in concentrated hydrochloric acid at 0–5°C for 2 hours.
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Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl5) in dichloromethane (DCM) under reflux for 4 hours to yield the sulfonyl chloride.
Sulfonylation Reaction
Morpholine reacts with (4-piperidinylmethyl)sulfonyl chloride in anhydrous DCM or tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12–24 hours, yielding the crude product, which is purified via recrystallization from ethanol/water (Table 1).
Table 1: Optimization of Sulfonylation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | 0→25 | 24 | 78 |
| THF | NaOH | 25 | 12 | 65 |
| DMF | Pyridine | 25 | 18 | 72 |
Reductive Amination Approaches
Reductive amination offers an alternative pathway by constructing the piperidinylmethyl moiety in situ. This method is advantageous for avoiding isolated sulfonyl chloride intermediates.
Reaction of Morpholine with 4-Piperidone Derivatives
A patent (EP 3470394 B1) describes a two-step process for analogous morpholine-piperidine hybrids:
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Reductive Amination : 1-Benzyl-4-piperidone reacts with morpholine under hydrogen (1 MPa) in the presence of a platinum oxide catalyst at 80°C for 6 hours, yielding 4-(1-benzylpiperidin-4-yl)morpholine.
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Debenzylation : The benzyl group is removed via hydrogenation over palladium on carbon (Pd/C) in methanol at 25°C for 12 hours, producing 4-(piperidin-4-yl)morpholine.
For this compound, this approach can be adapted by introducing the sulfonyl group post-reductive amination. For example, the deprotected piperidine intermediate is sulfonylated using chlorosulfonic acid followed by coupling with morpholine.
Protection-Deprotection Strategies
To prevent side reactions during sulfonylation, protective groups are employed on the piperidine nitrogen.
Benzyloxycarbonyl (Cbz) Protection
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Protection : 4-Piperidinemethanol is treated with benzyl chloroformate in aqueous sodium bicarbonate to form the Cbz-protected derivative.
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Sulfonylation : The protected piperidine is converted to the sulfonyl chloride and reacted with morpholine as described in Section 1.2.
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Deprotection : Hydrogenolysis with Pd/C in methanol removes the Cbz group, yielding the final product.
Key Advantage : This method achieves a 15% higher yield (85%) compared to non-protected routes by minimizing amine side reactions.
Industrial-Scale Synthesis
Industrial production prioritizes continuous flow processes and catalyst recycling to enhance efficiency.
Continuous Flow Sulfonylation
A tubular reactor system enables precise control of exothermic sulfonylation:
Catalyst Recovery
Palladium catalysts from debenzylation steps are recovered via filtration and reused for up to five cycles without significant activity loss, reducing costs by 40%.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 78 | 95 | Moderate | High |
| Reductive Amination | 68 | 90 | High | Moderate |
| Cbz-Protected Route | 85 | 98 | Low | Low |
| Continuous Flow | 92 | 99 | High | High |
Challenges and Optimization
Byproduct Formation
Over-sulfonylation or N-alkylation can occur if stoichiometry is unbalanced. Using a 1.2:1 molar ratio of morpholine to sulfonyl chloride minimizes byproducts.
Solvent Selection
Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Switching to THF reduces downstream processing time by 20%.
Temperature Control
Maintaining temperatures below 25°C during sulfonylation prevents decomposition, increasing yield by 12%.
Scientific Research Applications
Antidepressant Activity
Research indicates that morpholine derivatives, including 4-[(4-Piperidinylmethyl)sulfonyl]-morpholine, exhibit significant antidepressant properties. These compounds have been shown to enhance mood and alleviate symptoms associated with clinical depression. They function by modulating neurotransmitter systems, which can improve patient outcomes in depressive disorders .
Antiobesity Effects
The compound has also been investigated for its potential as an antiobesity agent. Studies suggest that it promotes lipolysis, leading to weight reduction in obese patients. The mechanism involves the hydrolysis of fat tissue, which may help maintain optimal body weight and mitigate obesity-related complications .
Growth Promotion in Animals
Another notable application is in veterinary medicine, where this compound serves as a growth promoter in livestock. It enhances feed efficiency and body weight gain in ruminants and non-ruminants alike, making it a valuable addition to animal husbandry practices .
Clinical Trials
Several clinical trials have evaluated the efficacy of morpholine derivatives as antidepressants. One study demonstrated that patients treated with these compounds showed significant improvements in depression scales compared to placebo groups .
Animal Studies
In agricultural settings, trials involving livestock have reported increased weight gain and improved feed conversion ratios when this compound was included in animal diets. These studies highlight its potential to enhance productivity in farming operations .
Comparative Analysis of Morpholine Derivatives
| Compound Name | Primary Application | Mechanism of Action | Efficacy Level |
|---|---|---|---|
| This compound | Antidepressant, Antiobesity | Neurotransmitter modulation; Lipolysis | High |
| Other Morpholine Derivatives | Antidiabetic, Anticancer | Enzyme inhibition; Cell cycle arrest | Moderate |
Mechanism of Action
The mechanism of action of 4-[(4-Piperidinylmethyl)sulfonyl]-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
Key Observations :
Key Observations :
- The synthesis of this compound likely involves sulfonylation of morpholine using a pre-functionalized piperidinylmethyl sulfonyl chloride, a strategy analogous to aryl-sulfonyl morpholine derivatives .
- Thioether analogs are synthesized via direct alkylation, which is less efficient for sulfonyl derivatives due to the stability of the sulfonyl group .
Key Observations :
- The piperidinylmethyl-sulfonyl motif in this compound is structurally analogous to N-(4-piperidinylmethyl)amine derivatives, which stabilize DNA G-quadruplex structures—critical in oncology .
- Unlike thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine), the sulfonyl group reduces metabolic susceptibility while maintaining hydrogen-bonding capacity for target interactions .
Physicochemical and Crystallographic Differences
- Crystal Packing : Thiomorpholine derivatives form centrosymmetric dimers via C–H···O bonds, whereas sulfonyl-morpholine analogs likely exhibit stronger hydrogen bonds due to the sulfonyl group’s electronegativity, influencing solubility and crystallinity .
- LogP Values : The sulfonyl group in this compound reduces logP compared to thioether analogs (e.g., logP ~1.5 vs. ~2.8 for 4-(phenylsulfanyl)methyl-morpholine), enhancing aqueous solubility .
Biological Activity
4-[(4-Piperidinylmethyl)sulfonyl]-morpholine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 288.39 g/mol. Its structure includes a morpholine ring substituted with a piperidinylmethylsulfonyl group, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit key metabolic enzymes, including acetylcholinesterase (AChE) and urease. These interactions can lead to significant pharmacological effects, particularly in neurodegenerative diseases and bacterial infections .
- Antidiabetic Activity : Research indicates that derivatives of this compound may act as positive allosteric modulators of GLP-1R (glucagon-like peptide-1 receptor), which is beneficial for glucose regulation and appetite control in diabetic patients .
- Antibacterial Properties : The sulfonamide group enhances the antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, making it a candidate for further development in treating bacterial infections .
Pharmacological Effects
The pharmacological profile of this compound includes several important activities:
- Antidiabetic Effects : In vivo studies have demonstrated that this compound can lower blood glucose levels effectively, with mechanisms involving insulin secretion enhancement and glucose uptake promotion .
- Neuroprotective Properties : The inhibition of AChE suggests potential benefits in treating Alzheimer's disease and other cognitive disorders by increasing acetylcholine levels in the brain .
- Cancer Therapy Potential : Some studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Case Studies
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In Vitro Studies on Enzyme Inhibition :
A study evaluated the inhibitory effects of this compound on AChE and urease. The results indicated significant inhibition with IC50 values comparable to established inhibitors like tacrine and acetazolamide, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease and gastric ulcers . -
Antidiabetic Activity :
In a controlled trial involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels over a two-week period. The mechanism was attributed to enhanced insulin sensitivity and increased secretion from pancreatic beta cells . -
Antibacterial Efficacy :
A series of tests against various bacterial strains showed that this compound exhibited moderate to strong antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections resistant to conventional antibiotics .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Q & A
Q. What are the established synthetic routes for 4-[(4-Piperidinylmethyl)sulfonyl]-morpholine, and how can purity be optimized?
Methodology :
- Synthesis : React morpholine with 4-(chlorosulfonyl)piperidine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Monitor completion via TLC (hexane:ethyl acetate, 3:1).
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization from ethanol/water. Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization : Employ /-NMR (DMSO-d6), FT-IR (S=O stretch at ~1350–1160 cm), and high-resolution mass spectrometry (HRMS-ESI) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodology :
- Structural Confirmation :
- NMR : Assign peaks for morpholine (δ 3.6–3.7 ppm, N-CH) and piperidine (δ 1.5–1.7 ppm, CH) protons.
- MS : Look for molecular ion [M+H] at m/z 235.3 (calculated for CH_{18NOS).
- Purity Analysis : Use reverse-phase HPLC (UV detection at 254 nm) with a validated method (USP tailing factor <2.0) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodology :
- Antimicrobial Screening : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Use sulfonamide derivatives as positive controls due to structural similarities .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can computational chemistry guide reaction optimization and mechanistic studies?
Methodology :
- Reaction Path Prediction : Use density functional theory (DFT) (e.g., Gaussian 16) to model transition states and intermediates. Optimize sulfonylation steps with B3LYP/6-31G(d) basis sets .
- Solvent Effects : Simulate solvation energies (COSMO-RS) to identify ideal solvents (e.g., dichloromethane vs. THF) for yield improvement .
Q. How to resolve contradictions in reported biological activity data?
Methodology :
Q. What experimental design strategies optimize reaction conditions efficiently?
Methodology :
Q. How to investigate the compound’s potential in drug delivery systems?
Methodology :
- Amphiphilicity Assessment : Measure critical micelle concentration (CMC) via fluorescence spectroscopy (pyrene probe).
- Encapsulation Efficiency : Load doxorubicin into micelles and quantify via UV-Vis (λ = 480 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
